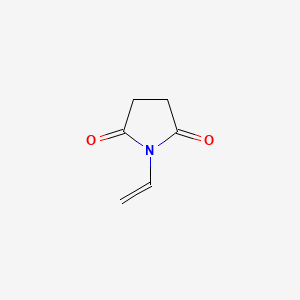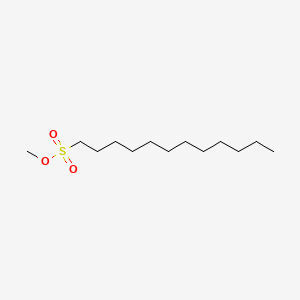
Palmitoyl sarcosine
Übersicht
Beschreibung
Palmitoyl sarcosine is a compound that is composed of an amide comprising a fatty acyl residue and sarcosine . It is reported to function in cosmetics as a hair conditioning agent and can also function as a surfactant cleansing agent . The molecular formula of this compound is C19H37NO3 .
Synthesis Analysis
Palmitoylation is a reversible post-translational lipid modification that involves the addition of a 16-carbon palmitoyl group to a protein cysteine residue via a thioester linkage . The process of palmitoylation has been accelerated in recent years due to advances in cell-imaging techniques that follow protein trafficking, the identification of enzymes that mediate acylation and deacylation, and new proteomics approaches to identify and quantitate palmitoylated proteins .Molecular Structure Analysis
The molecular formula of this compound is C19H37NO3 . Its average mass is 327.502 Da and its monoisotopic mass is 327.277344 Da .Chemical Reactions Analysis
Palmitoylation involves the reversible post-translational addition of palmitate to cysteines . This modification plays a crucial role in the regulation of protein localization, accumulation, secretion, stability, and function . Dysregulation of protein S-palmitoylation can disrupt cellular pathways and contribute to the development of various diseases, particularly cancers .Physical And Chemical Properties Analysis
This compound is a compound with a molecular formula of C19H37NO3 . It is reported to function in cosmetics as a hair conditioning agent and can also function as a surfactant cleansing agent .Wissenschaftliche Forschungsanwendungen
1. Dental Health
Palmitoyl sarcosine, specifically Sodium N-palmitoyl sarcosinate, has been found to reduce the acid solubility of powdered human enamel, which may be important in the prevention of dental caries. Studies have shown that various concentrations of sodium N-palmitoyl sarcosinate can reduce enamel solubility to a degree comparable to sodium fluoride solutions (Volker, Fosdick, Manahan, & Manly, 1954).
2. Biochemical Inhibition
N-Acylsarcosines, including sodium N-palmitoyl sarcosinate, have been shown to inhibit respiration and anaerobic glycolysis in isolated mouse diaphragm, as well as inhibit certain enzymes like rabbit heart glucokinase and rabbit muscle fructose-1,6-diphosphate aldolase. These compounds appear to act as denaturing agents (Nicolau & Bacila, 1969).
3. Protein Palmitoylation
Palmitoylation of proteins, a process where palmitoyl groups (from compounds like this compound) are covalently attached to proteins, is significant in various biological processes. For example, palmitoylation of the V2 vasopressin receptor enhances its cell surface expression and is independent of glycosylation (Sadeghi, Innamorati, Dagarag, & Birnbaumer, 1997).
4. Antibacterial Properties
Research on synthesized palmitoyl amino acids, including this compound and its analogues, aimed to assess their antibacterial activity. However, these compounds were found to possess no antibacterial activity against the tested microorganisms (Baba, 2014).
5. Neurological Applications
Sarcosine, a related compound, has been identified as an NMDA receptor co-agonist, which suggests its potential in neurological applications. Sarcosine differs from glycine in its effects on NMDAR desensitization, intracellular Ca2+ levels, and other neurological processes (Zhang, Hyrc, & Thio, 2009).
6. Cosmetic Applications
In the cosmetic industry, palmitoyl peptides are used as anti-aging agents. A study demonstrated that topical palmitoyl pentapeptide (palmitoyl-lysine-threonine-threonine-lysine-serine) significantly improved photoaged human facial skin, indicating its use in anti-wrinkle products (Robinson, Fitzgerald, Doughty, Dawes, Berge, & Bissett, 2005).
7. Cancer Research
This compound and related compounds are also explored in cancer research. For instance, sarcosine levels were found to increase during prostate cancer progression and are detectable in urine, suggesting its role as a biomarker in cancer diagnostics (Sreekumar et al., 2009).
Wirkmechanismus
Target of Action
Palmitoyl sarcosine, a derivative of the amino acid sarcosine, primarily targets cysteine residues within many eukaryotic proteins . These proteins are involved in a variety of biological processes, including immune function . The attachment of palmitoyl groups to these proteins can alter their membrane affinity, changing their subcellular localization, stability, and protein-protein interactions .
Mode of Action
This compound interacts with its targets through a process known as protein S-palmitoylation . This is a covalent and reversible lipid modification that specifically targets cysteine residues within many eukaryotic proteins . The process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), which add and remove palmitate, respectively . This dynamic palmitoylation allows for rapid regulation of the function of many cellular proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein function regulation . Palmitoylation significantly regulates protein function in a variety of biological processes . For instance, it plays crucial roles in immune function, especially in partitioning immune signaling proteins to the membrane as well as to lipid rafts .
Pharmacokinetics
The reversible nature of protein palmitoylation suggests that the compound may be rapidly metabolized and its effects could be transient .
Result of Action
The result of this compound’s action is the alteration of the localization, stability, and function of target proteins . By modifying the membrane affinity of these proteins, this compound can change their subcellular localization and protein-protein interactions . This can significantly regulate protein function in various biological processes .
Safety and Hazards
The Expert Panel for Cosmetic Ingredient Safety assessed the safety of 5 acyl sarcosines and 9 sarcosinate salts as used in cosmetics . They concluded that these ingredients are safe as used in cosmetics when formulated to be non-irritating, but these ingredients should not be used in cosmetic products in which N-nitroso compounds may be formed .
Zukünftige Richtungen
Dysregulated palmitoylation was found to modulate canonical cancer-related pathways, thus influencing tumorigenesis . Additionally, the study explored the potential of three small molecules (BI-2531, etoposide, and piperlongumine) to modulate palmitoylation by targeting the expression or activity of palmitoylation-related genes or enzymes . This underscores the critical role of dysregulated palmitoylation in tumorigenesis and the response to immunotherapy, mediated through classical cancer-related pathways and immune cell infiltration .
Biochemische Analyse
Biochemical Properties
This is a widespread lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .
Cellular Effects
Palmitoyl sarcosine influences cell function by modulating protein activity and localization. It has been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in the regulation of protein palmitoylation, a process that plays a crucial role in various biological systems .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in protein palmitoylation. It forms a thioester bond with cysteine residues on proteins, altering their hydrophobicity and influencing their function and localization . This modification can affect protein-protein interactions, enzyme activity, and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to modulate the levels of protein palmitoylation, influencing cellular processes over time . More specific studies on the temporal effects of this compound, including its stability and degradation, are needed.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds such as sarcosine have been studied. For instance, sarcosine has been shown to have dosage-dependent effects in animal models of conditions like schizophrenia .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein palmitoylation . . The metabolic effects of this compound could also include impacts on metabolic flux or metabolite levels, although specific studies are needed.
Transport and Distribution
This compound, like other lipid molecules, is likely transported and distributed within cells and tissues through various mechanisms. One key mechanism is through its role in protein palmitoylation, which can influence the localization and accumulation of proteins within cells .
Subcellular Localization
The subcellular localization of this compound is likely influenced by its role in protein palmitoylation. This process can direct proteins to specific compartments or organelles within the cell . Specific studies on the subcellular localization of this compound are needed.
Eigenschaften
IUPAC Name |
2-[hexadecanoyl(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20(2)17-19(22)23/h3-17H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJJOPDNPVFCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4028-10-8 (hydrochloride salt) | |
| Record name | Palmitoyl sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00947022 | |
| Record name | N-Hexadecanoyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2421-33-2 | |
| Record name | Palmitoyl sarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexadecanoyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-methylhexadecanamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMITOYL SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582FGY9ST2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(4-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B3050115.png)




![5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B3050122.png)


![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)


